3-(Hydroxymethyl)pyrrolidin-2-one
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Overview
Description
3-(Hydroxymethyl)pyrrolidin-2-one is a five-membered lactam with a hydroxymethyl group attached to the third carbon of the pyrrolidinone ring. This compound is known for its versatile reactivity and is commonly used as a building block in organic synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve the oxidation of pyrrolidine derivatives or the ring expansion of β-lactams or cyclopropylamides . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolidinone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require specific catalysts and conditions depending on the desired product .
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted pyrrolidinones .
Scientific Research Applications
3-(Hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in multiple biochemical processes, including enzyme inhibition and receptor binding . Its effects are mediated through the formation of reactive intermediates and the modulation of cellular pathways .
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a wide range of biological activities.
N-phenylpyrrolidin-2-ones: These compounds act as potential protoporphyrinogen oxidase inhibitors.
Furan-2(3H)-ones: Analogous compounds with comparable anti-inflammatory activity.
Uniqueness: 3-(Hydroxymethyl)pyrrolidin-2-one stands out due to its hydroxymethyl group, which imparts unique reactivity and functional properties. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLHRHRTOBBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76220-94-5 |
Source
|
Record name | 3-(hydroxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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